molecular formula C9H11NO B3346011 1-methyl-1,4,5,6-tetrahydro-7H-indol-7-one CAS No. 113342-39-5

1-methyl-1,4,5,6-tetrahydro-7H-indol-7-one

Cat. No.: B3346011
CAS No.: 113342-39-5
M. Wt: 149.19 g/mol
InChI Key: PRHGWZFYDVSVJU-UHFFFAOYSA-N
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Description

1-Methyl-1,4,5,6-tetrahydro-7H-indol-7-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a ketone group and a methyl substitution on the indole ring

Preparation Methods

The synthesis of 1-methyl-1,4,5,6-tetrahydro-7H-indol-7-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . This reaction typically requires refluxing in acetic acid or hydrochloric acid. Industrial production methods may involve optimizing these conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

1-Methyl-1,4,5,6-tetrahydro-7H-indol-7-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-1,4,5,6-tetrahydro-7H-indol-7-one has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-methyl-1,4,5,6-tetrahydro-7H-indol-7-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The indole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Methyl-1,4,5,6-tetrahydro-7H-indol-7-one can be compared to other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD):

Properties

IUPAC Name

1-methyl-5,6-dihydro-4H-indol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-6-5-7-3-2-4-8(11)9(7)10/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHGWZFYDVSVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471587
Record name 7H-Indol-7-one, 1,4,5,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113342-39-5
Record name 7H-Indol-7-one, 1,4,5,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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